molecular formula C21H16BrN3O4 B12191086 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

Cat. No.: B12191086
M. Wt: 454.3 g/mol
InChI Key: YHVTWEXAXNZETJ-UHFFFAOYSA-N
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Description

7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom, an oxo group, and an oxadiazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of salicylaldehyde derivatives with appropriate reagents.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by reacting the appropriate hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the brominated chromene core with the oxadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group or the bromine atom, resulting in the formation of reduced analogs.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring and the chromene core may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares the bromine atom and a similar core structure but lacks the oxadiazole ring.

    4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl): This compound has a quinazoline core instead of a chromene core.

Uniqueness

The presence of the oxadiazole ring and the specific substitution pattern in 7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide makes it unique compared to other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H16BrN3O4

Molecular Weight

454.3 g/mol

IUPAC Name

7-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-8-7-14(22)9-17(15)28-18/h3-11H,1-2H3,(H,23,25,27)

InChI Key

YHVTWEXAXNZETJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

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